molecular formula C16H12N2S B1331342 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine CAS No. 299438-56-5

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1331342
CAS No.: 299438-56-5
M. Wt: 264.3 g/mol
InChI Key: ILZSNYCMULKIOG-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-2-yl)-1,3-thiazol-2-amine ( 299438-56-5) is a high-value heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound features a fused fluorene-thiazole architecture, serving as a versatile synthetic intermediate for constructing novel bioactive molecules. Research indicates that this core structure and its derivatives exhibit promising biological activities. Specifically, analogues have demonstrated potent in vitro cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil in some studies . The mechanism of action is linked to the inhibition of the dihydrofolate reductase (DHFR) enzyme, a established target for both anticancer and antimicrobial agents, as confirmed by molecular docking studies . Furthermore, this chemical scaffold has been explored for its antimicrobial potential against multidrug-resistant bacterial strains . As such, this compound is a critical building block for researchers developing new DHFR inhibitors and investigating potential therapeutics in oncology and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSNYCMULKIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353090
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299438-56-5
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 4 9h Fluoren 2 Yl 1,3 Thiazol 2 Amine

Primary Synthetic Routes to the 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine Core

The construction of the this compound molecular framework is primarily achieved through well-established condensation reactions that form the thiazole (B1198619) ring onto a pre-existing fluorene (B118485) moiety.

Hantzsch Thiazole Synthesis and its Adaptations

The most direct and widely utilized method for synthesizing this compound and its analogues is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea (B124793).

The successful synthesis of the target compound via the Hantzsch reaction hinges on the preparation of two key precursors: 2-(2-haloacetyl)-9H-fluorene and thiourea.

2-(2-Haloacetyl)-9H-fluorene : This crucial α-haloketone intermediate is typically not commercially available and must be synthesized. The synthesis commences with the Friedel-Crafts acylation of 9H-fluorene with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is generally performed in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures (0–5 °C) to control selectivity and minimize side reactions. The 2-position of the fluorene ring is the primary site of acylation.

Thiourea : This commercially available reagent provides the N-C-S backbone required to form the 2-aminothiazole (B372263) ring.

The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetylated fluorene, followed by an intramolecular condensation and dehydration to yield the final this compound. Optimization of this reaction typically involves adjusting the stoichiometry of the reactants, with a slight excess of thiourea sometimes used to ensure complete consumption of the more valuable α-haloketone precursor. Reaction temperatures are often elevated to reflux to drive the cyclization to completion. nih.gov

A representative reaction scheme is detailed below:

Table 1: Hantzsch Synthesis of Fluorenyl-Thiazole Amine
Step Reactants Reagents/Conditions Product
1 9H-Fluorene, Chloroacetyl chloride AlCl₃, Dichloromethane, 0-5 °C 2-(2-Chloroacetyl)-9H-fluorene

The choice of solvent plays a significant role in the Hantzsch synthesis, affecting both reaction rates and product yields. Protic solvents, particularly ethanol (B145695), are commonly employed and have proven effective for the synthesis of similar 4-aryl-2-aminothiazoles, often under reflux conditions. nih.gov The solubility of both the α-haloketone and thiourea in ethanol facilitates a homogenous reaction mixture, leading to high yields, often exceeding 90%. nih.gov

Aprotic solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) have also been used in the synthesis of related fluorenyl-thiazole derivatives. mdpi.comresearchgate.net The choice between protic and aprotic solvents can influence the solubility of intermediates and the final product, which may affect purification strategies.

While the Hantzsch synthesis can proceed without a catalyst, the addition of a base can shorten reaction times. mdpi.comresearchgate.net However, for the synthesis of simple 2-aminothiazoles, the reaction often proceeds efficiently with just thermal promotion, making the process robust and straightforward. nih.gov

Alternative Cyclization Methodologies

While the Hantzsch synthesis is the most direct route, other methods for forming thiazole rings exist, which could theoretically be adapted. One alternative, metal-free approach involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govchemrxiv.org This method proceeds through carboxylic acid activation, followed by intramolecular cyclization to form the thiazole ring. nih.govchemrxiv.org However, this strategy typically yields 2,5-disubstituted thiazoles and would require significant modification to produce the specific 2-amino-4-aryl substitution pattern of the target compound.

Another potential route involves the thionation of N-(2-oxoalkyl)amides using reagents like Lawesson's reagent, which can lead to the formation of 1,3-thiazoles. organic-chemistry.org This pathway would necessitate the synthesis of an N-(2-(9H-fluoren-2-yl)-2-oxoethyl)amide precursor. These alternative methodologies are generally more complex and less direct than the Hantzsch synthesis for accessing this compound.

Derivatization Approaches for this compound Analogues

The 2-amino group on the thiazole ring serves as a versatile synthetic handle for a wide range of chemical transformations, allowing for the creation of diverse libraries of analogues for various applications.

N-Functionalization of the Amine Moiety

The primary amino group of this compound is nucleophilic and readily undergoes reactions with various electrophiles, leading to N-functionalized derivatives. Common derivatization strategies include acylation, sulfonylation, and condensation with aldehydes or ketones.

N-Acylation : The amine can be converted to the corresponding amide by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This reaction is widely used to append a variety of functional groups to the thiazole core. mdpi.com

N-Sulfonylation : Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in an aqueous solution containing a base like sodium acetate (B1210297) yields the corresponding sulfonamides. nih.gov These reactions are typically performed at elevated temperatures (80–85 °C) and result in good yields. nih.gov

Schiff Base Formation : Condensation of the primary amine with various aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of a weak base such as piperidine, affords the corresponding N-aryl/heteroaryl-methylene)thiazol-2-amine derivatives (Schiff bases). nih.gov These imine intermediates can be further elaborated, for instance, through cyclocondensation reactions to form more complex heterocyclic systems. nih.gov

The table below summarizes key N-functionalization reactions.

Table 2: Examples of N-Functionalization Reactions
Reaction Type Electrophile Reagents/Conditions Product Class
N-Acylation Acetyl Chloride Pyridine, DCM N-(4-(9H-fluoren-2-yl)thiazol-2-yl)acetamide
N-Sulfonylation 4-Methylbenzenesulfonyl chloride Sodium Acetate, Water, 80-85 °C N-(4-(9H-fluoren-2-yl)thiazol-2-yl)-4-methylbenzenesulfonamide
Synthesis of Schiff Bases and Hydrazone Derivatives

Schiff bases, or imines, are readily synthesized through the condensation reaction of the primary amino group of this compound with various aromatic and heteroaromatic aldehydes. This reaction is typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of a base like piperidine, under reflux conditions. This method has been successfully employed to produce a range of Schiff base intermediates, for instance, from the reaction of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with different aryl/heteroaryl aldehydes, achieving yields between 71% and 96%. nih.gov

Similarly, hydrazone derivatives can be prepared. For example, a series of fluorene-containing substituted thiazole derivatives, specifically 2-{2-[(9H-fluoren-2-yl)methylidene]hydrazine-1-yl}-1,3-thiazole derivatives, have been synthesized. These compounds are typically formed by the reaction of a hydrazine-thiazole intermediate with fluorenone or its derivatives. mdpi.com

Table 1: Examples of Synthesized Schiff Bases and Hydrazones

Derivative TypeReactantsKey Reagents/ConditionsReference
Schiff Base4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, Aryl/heteroaryl aldehydesEthanol, Piperidine, Reflux nih.gov
Hydrazone2-(hydrazine-1-yl)-thiazole derivative, 9H-fluoren-2-carbaldehydeNot specified mdpi.com
Formation of Amide and Other N-Substituted Analogues

The nucleophilic nature of the 2-amino group facilitates its acylation to form amide derivatives. This is a common transformation for 2-aminothiazoles, typically achieved by reacting the amine with acid chlorides or anhydrides in the presence of a base. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity of 2-aminothiazoles suggests that this transformation is a feasible and straightforward method for derivatization.

Other N-substituted analogues can also be synthesized. For instance, the reaction of 2-aminothiazoles with sulfonyl chlorides yields sulfonamide derivatives. This reaction is a well-established method for introducing a sulfonyl group onto the amino function of the thiazole ring.

Heterocyclic Ring Expansion and Annulation Strategies

The versatile structure of this compound allows for its use as a building block in the synthesis of various fused and expanded heterocyclic systems, including thiazolidinones, azetidinones, and triazines.

Thiazolidinone Analogues

Thiazolidinone rings can be constructed from the Schiff base derivatives of this compound. The cyclocondensation of these imine intermediates with thioglycolic acid is a common method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones. This reaction is often carried out in a solvent like tetrahydrofuran (THF) and may employ a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) under reflux conditions. For example, 2-(aryl/heteroaryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones have been synthesized with yields ranging from 64% to 90%. nih.gov

Azetidinone Analogues

The synthesis of azetidinone (β-lactam) rings fused to the thiazole moiety can also be achieved from the corresponding Schiff bases. A typical method involves the [2+2] cycloaddition reaction between the imine and chloroacetyl chloride. This reaction is often performed in a suitable solvent in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, 3-chloro-4-(aryl/heteroaryl)-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)azetidin-2-ones have been synthesized with yields between 51% and 98%. nih.gov

Table 2: Synthesis of Thiazolidinone and Azetidinone Analogues

AnaloguePrecursorKey Reagents/ConditionsYieldReference
ThiazolidinoneSchiff base of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineThioglycolic acid, DCC, THF, Reflux64-90% nih.gov
AzetidinoneSchiff base of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineChloroacetyl chloride51-98% nih.gov
Triazine and Other Fused Systems

The 2-amino-thiazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems, including those containing a triazine ring. The presence of both an amino group and a ring nitrogen atom allows for cyclization reactions with various reagents to form fused bicyclic and polycyclic structures. While specific examples starting from this compound are not explicitly detailed, the general synthetic strategies for thiazolo[3,2-a] nih.govsciensage.infonih.govtriazines and other related fused systems often involve the reaction of the 2-aminothiazole with reagents containing two electrophilic centers.

Substituent Variations on the Fluorene Nucleus

Modification of the fluorene ring system in this compound provides another avenue for creating structural diversity. The aromatic nature of the fluorene nucleus allows for electrophilic substitution reactions. However, the directing effects of the thiazole-2-amine substituent and the existing substitution pattern will influence the position of further functionalization.

A notable example of substituent variation is the use of 2,7-dichloro-9H-fluorene as a starting material, which leads to the corresponding 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine. This dichloro-derivative has been utilized in the synthesis of various bioactive compounds. nih.gov Further modifications, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be performed on the fluorene ring, although specific literature on these transformations for this particular compound is limited. The reactivity of the fluorene ring can be influenced by the electron-withdrawing or electron-donating nature of the substituents present.

Synthesis of Compound Libraries and Scaffolds Derived from this compound

The structural framework of this compound serves as a valuable starting point for the development of compound libraries and novel molecular scaffolds in medicinal chemistry. The inherent reactivity of the 2-aminothiazole core, combined with the bulky, lipophilic fluorene moiety, allows for systematic chemical modifications to explore the structure-activity relationships of its derivatives. Key synthetic strategies focus on both the construction of the thiazole ring with diverse substituents and the post-synthesis modification of the exocyclic amino group.

One of the most prevalent methods for generating libraries of thiazole derivatives is the Hantzsch thiazole synthesis. researchgate.netmdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing precursor. In the context of scaffolds related to this compound, researchers have synthesized libraries by reacting a fluorene-containing carbothioamide with a variety of α-haloketones. researchgate.netmdpi.com This approach allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring.

For instance, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with different α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane yields a range of fluorenyl-thiazole derivatives. mdpi.com The reaction time and yield can be influenced by the choice of solvent and the specific reactants used. researchgate.net This method provides a direct route to a library of compounds where the core fluorenyl-thiazole scaffold is decorated with different chemical groups, enabling systematic exploration for biological activity.

The following table details a selection of derivatives synthesized using this approach, showcasing the variety of substituents that can be incorporated.

Table 1: Synthesis of Fluorenyl-Thiazole Derivatives via Hantzsch Reaction

Starting α-Halocarbonyl Compound Resulting Derivative Solvent Reaction Time (h) Yield (%) Ref
Chloroacetaldehyde 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole THF - - researchgate.net
Chloroacetone 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole THF 6 75 mdpi.com
1,3-Dichloroacetone 4-(Chloromethyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole THF 16 78 mdpi.com
2-Bromo-4'-cyanoacetophenone 4-(4-Cyanophenyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole THF 4 92 mdpi.com

Beyond building the core scaffold, another effective strategy for generating compound libraries is the derivatization of the 2-amino group of the pre-formed this compound. The primary amine is a versatile functional handle for a variety of chemical transformations.

Acylation is a common modification, where the aminothiazole is treated with various acid chlorides or anhydrides in a suitable solvent, often with a base like pyridine. nih.gov This reaction leads to the formation of a diverse library of 2-acylamino-thiazole derivatives. Similarly, the amino group can be reacted with sulfonyl chlorides to produce a corresponding library of sulfonamides. nih.gov These transformations allow for the introduction of a wide range of substituents, altering the electronic and steric properties of the molecule, which can be crucial for modulating its biological target interactions.

The 4-phenyl-1,3-thiazol-2-amine scaffold has been successfully used to generate new antileishmanial agents, highlighting the potential of this class of compounds as starting points for drug discovery. nih.gov The synthesis of these libraries allows for the creation of molecules with varied physicochemical properties, which is a critical step in the optimization of lead compounds in drug development programs.

In Vitro Biological Activities and Molecular Mechanisms of 4 9h Fluoren 2 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a spectrum of pathogens, including those resistant to multiple drugs.

Evaluation against Multidrug-Resistant Bacterial Strains

The challenge of multidrug-resistant (MDR) bacteria has necessitated the search for novel antimicrobial agents. Certain derivatives of this compound have been synthesized and evaluated for their activity against these challenging strains. For instance, a series of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues derived from 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine have been investigated. nih.gov Some of these compounds have shown promising activity against multidrug-resistant microorganisms. nih.gov Another study on fluorenyl-hydrazonothiazole derivatives indicated some activity against Gram-positive bacteria such as S. aureus and E. faecalis. mdpi.com

Antifungal Efficacy Assessments

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that certain thiazole (B1198619) derivatives possess antifungal properties. nih.govsapub.org However, research specifically detailing the antifungal efficacy of this compound and its direct derivatives is an area that continues to be explored. One study involving fluorenyl-hydrazonothiazole derivatives did not find significant activity against drug-resistant fungi like C. auris and C. albicans. mdpi.com

Proposed Mechanisms of Action including Enzyme Inhibition (e.g., Dihydrofolate Reductase)

A key proposed mechanism for the antimicrobial action of these compounds is the inhibition of dihydrofolate reductase (DHFR). nih.govarabjchem.org DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids in bacteria. nih.gov By inhibiting this enzyme, the compounds can disrupt bacterial growth and proliferation. nih.gov Molecular docking studies have been employed to understand the binding interactions of these fluorene-based thiazole derivatives with the active sites of DHFR, supporting this proposed mechanism of action. nih.govarabjchem.org

Anticancer / Cytotoxic Activity Investigations

In addition to their antimicrobial properties, derivatives of this compound have been extensively studied for their potential as anticancer agents.

Activity against Human Carcinoma Cell Lines (e.g., A549, MDA-MB-231, MCF-7)

Numerous studies have reported the cytotoxic effects of these compounds against various human cancer cell lines. A series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives were evaluated for their activity against human lung carcinoma (A549) and human breast carcinoma (MCF-7) cell lines. arabjchem.org Similarly, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have been tested against A549 and human breast carcinoma (MDA-MB-231) cell lines, with some compounds showing remarkable activity. nih.gov The MDA-MB-231 cell line is a model for triple-negative breast cancer, a particularly aggressive form of the disease. mdpi.com

Compound DerivativeCell LineActivityReference
(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivativesA549 (Human Lung Carcinoma)Cytotoxic activity observed arabjchem.org
(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivativesMCF-7 (Human Breast Carcinoma)Cytotoxic activity observed arabjchem.org
2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analoguesA549 (Human Lung Carcinoma)Remarkable activity for some compounds nih.gov
2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analoguesMDA-MB-231 (Human Breast Carcinoma)Remarkable activity for some compounds nih.gov

Inhibition of Key Enzymes and Signaling Pathways (e.g., Dihydrofolate Reductase)

The anticancer mechanism of this compound derivatives is also linked to the inhibition of dihydrofolate reductase (DHFR). nih.govarabjchem.org DHFR is a well-established target for anticancer drugs, as its inhibition disrupts the synthesis of DNA and other essential molecules, leading to the death of rapidly proliferating cancer cells. nih.govnih.gov Molecular docking studies have provided insights into how these fluorene-based thiazole compounds can bind to the active site of human DHFR, suggesting a basis for their cytotoxic effects. nih.govarabjchem.org

In Vitro Cellular Pathway Modulation Studies

Derivatives of 4-aryl-1,3-thiazol-2-amine have been identified as potent modulators of key cellular signaling pathways, primarily through the inhibition of enzymes involved in cancer and inflammation.

A series of N,4-diaryl-1,3-thiazol-2-amines were designed as tubulin inhibitors. nih.gov Microtubules are essential for several cellular functions, including cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov One of the most potent compounds in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to strongly inhibit tubulin polymerization, disrupting the microtubule dynamics in a manner comparable to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov This disruption effectively induced cell cycle arrest at the G2/M phase in SGC-7901 gastric cancer cells, highlighting a key mechanism for its antiproliferative activity. nih.gov Molecular docking studies further suggested that this compound binds to the colchicine (B1669291) binding site on tubulin. nih.gov

Anti-inflammatory Activity Profiling

The 4-aryl-1,3-thiazol-2-amine scaffold is a cornerstone in the development of novel anti-inflammatory agents. These compounds primarily exert their effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase isoenzymes COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation. researchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have demonstrated the potent and often selective COX-2 inhibitory activity of thiazole derivatives. For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly selective inhibitors of COX-2, with some compounds exhibiting IC₅₀ values in the nanomolar range (0.3 to 7 nM). nih.gov In another study, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and showed potent inhibition of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 µM, which is comparable to the standard drug celecoxib (B62257) (IC₅₀ 0.05 µM). frontiersin.org

Conversely, other substitution patterns on the thiazole ring can lead to non-selective or COX-1 selective inhibition. For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective COX-1/COX-2 inhibitor. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Thiazole Derivatives

Compound/Derivative ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)SelectivityReference
4-Substituted thiazole analogues of indomethacin (most active)>10 (low activity)0.0003COX-2 Selective nih.gov
4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives-0.76 - 9.01COX-2 Potent frontiersin.org
Thymol–3,4-disubstitutedthiazole hybrids (e.g., 6b, 6d, 6f)14.0 - 14.60.037 - 0.042COX-2 Selective tandfonline.com
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide9.01 (mM)11.65 (mM)Non-selective nih.gov
1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline29.60InactiveCOX-1 Selective nih.gov
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone8.060.07COX-2 Selective epa.gov

The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, another class of potent inflammatory mediators involved in diseases like asthma. nih.gov The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold has proven to be a fertile ground for the development of direct 5-LOX inhibitors. nih.govnih.gov

In a significant study, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated, leading to the discovery of N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a highly potent 5-LOX inhibitor with an IC₅₀ value of 127 nM. nih.govnih.gov Other derivatives in the same series also showed strong inhibitory activity with IC₅₀ values as low as 25 nM. nih.gov The development of dual inhibitors that target both COX-2 and 5-LOX pathways is a current strategy to create more effective anti-inflammatory drugs with fewer side effects. tandfonline.comnih.gov Thiazole derivatives have shown promise in this area, with some compounds demonstrating potent, balanced inhibition of both enzymes. epa.govnih.gov

Table 2: In Vitro 5-LOX Inhibition by Thiazole Derivatives

Compound/Derivative Class5-LOX IC₅₀ (µM)Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine0.127 nih.govnih.gov
Other N-aryl-4-aryl-1,3-thiazole-2-amine derivatives0.025 - 0.035 nih.gov
4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivative (5d)23.08 frontiersin.org
Thiadiazole-thiazolidinone hybrid (6l)11 nih.gov
(2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone0.29 epa.gov

Exploration of Other Pharmacological Potentials (In Vitro)

Beyond anti-inflammatory and anticancer activities, the versatile 1,3-thiazol-2-amine structure has been explored for other therapeutic applications.

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to a range of diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Several novel aminothiazole derivatives have been synthesized and screened for their in vitro antioxidant properties using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method and the ferric reducing antioxidant power (FRAP) test. mdpi.comnih.gov

Studies show that the antioxidant capacity is influenced by the substitution pattern on the aryl rings of the thiazole core. For example, novel aminothiazole compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, and 4-fluorophenyl substituents demonstrated notable antioxidant activity. mdpi.com In another study on thiazolidinone derivatives of 1,3-thiazole, compounds showed varying degrees of DPPH scavenging activity and inhibition of lipid peroxidation (TBARS test), with some being comparable to Vitamin C. nih.gov The presence of phenyl-functionalized groups was correlated with antioxidant activity. nih.gov

Table 3: In Vitro Antioxidant Activity of Thiazole Derivatives

AssayCompound/Derivative ClassActivity/ResultReference
DPPH ScavengingNovel substituted aminothiazoles (6b, 11, 6a)Showed the highest activity in the series mdpi.com
DPPH Scavenging1,3-Thiazole-based thiazolidinone (Compound 2)18.73% scavenging nih.gov
FRAP1,3-Thiazole-based thiazolidinone (Compound 2)75% of Vitamin C activity nih.gov
TBARS (% LPO Inhibition)1,3-Thiazole-based thiazolidinone (Compound 1)62.11% inhibition nih.gov

The thiazole nucleus is a component of several clinically used drugs and is considered a privileged structure in the search for new antiviral agents. mdpi.com Research has shown that certain 2-aminothiazole (B372263) derivatives possess significant activity against various viruses, including influenza and Human Immunodeficiency Virus (HIV).

For instance, a study on novel aminothiazole derivatives revealed that a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to the drugs oseltamivir (B103847) and amantadine. mdpi.com

The 2-amino-1,3,4-thiadiazole (B1665364) moiety, a related bioisostere, has also been identified as a promising scaffold for anti-HIV-1 agents. nih.gov While specific anti-HIV data for this compound is not available, the broader class of thiazole derivatives has been reported to possess anti-HIV properties. mdpi.com The electronic properties of substituents on the aryl rings appear to influence antiviral potency, with electron-withdrawing groups often enhancing activity. nih.gov

Structure-Activity Relationship (SAR) Derivations Across Diverse In Vitro Activities

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. SAR studies have provided critical insights into the structural requirements for both antitubercular and anti-prion activities.

SAR for Antitubercular Activity: For antitubercular 2-aminothiazoles, research has shown that the core structure can be divided into three main regions for modification: the C-2 position (amino group), the C-4 position, and the C-5 position of the thiazole ring.

C-2 Position (N-2): The 2-amino group is a key site for modification and has shown considerable flexibility. nih.gov Acylation of this amine with various substituted benzoyl groups has led to a dramatic increase in potency, in some cases improving activity by over 128-fold compared to the initial hit compound. nih.gov This indicates that the N-2 position is crucial for interacting with the biological target and that aromatic and substituted aromatic moieties are well-tolerated and often beneficial.

C-4 Position: The substituent at the C-4 position appears to be critical and less tolerant of modification. In a study focused on 4-(2-pyridyl) derivatives, replacing the pyridyl ring with other groups like pyrazine, benzene, or another thiazole resulted in a significant loss of antitubercular activity. nih.gov This suggests that the specific electronic and steric properties of the C-4 substituent are vital for potent activity. The introduction of a bulky, hydrophobic group like the 9H-fluorene at this position would represent a significant structural change, and its effect on activity would need to be empirically determined, though existing SAR suggests it might be detrimental if the target interaction requires a specific heteroaromatic ring.

C-5 Position: The C-5 position is generally unsubstituted in the most potent analogues found, suggesting that substitution at this position is not required for high activity.

CompoundR1 (at C-4)R2 (at N-2)MIC vs. Mtb H37Rv (µM)Reference
Scaffold2-pyridyl-H>128 nih.gov
Derivative 12-pyridyl-CO-(3-chlorophenyl)0.024 nih.gov
Derivative 22-pyridyl-CO-phenyl0.14 nih.gov
Derivative 3phenyl-CO-phenyl>128 nih.gov
Derivative 42-pyrazinyl-CO-phenyl>128 nih.gov

SAR for Anti-prion Activity: For anti-prion 2-aminothiazoles, SAR exploration has also revealed key structural features that govern potency.

C-2 Position (N-2): The amino group at C-2 is typically substituted with an aromatic or heteroaromatic ring (referred to as the "A-ring" in some studies). The nature of this ring system significantly influences activity. For example, pyridyl and substituted pyridyl rings have been shown to be favorable. nih.gov

C-4 Position: The substituent at the C-4 position (the "B-ring") is also a major determinant of anti-prion potency. A wide variety of aryl and heteroaryl groups have been explored. The presence of a phenylisoxazole group at this position, for instance, has yielded highly potent compounds. nih.gov The flexibility for bulky and diverse substituents at this position suggests that a fluorenyl group might be accommodated and could potentially confer potent activity through hydrophobic interactions.

CompoundR1 (at C-4, "B-ring")R2 (at N-2, "A-ring")EC₅₀ in ScN2a cells (µM)Reference
Derivative 54-methoxyphenylphenyl>10 mdpi.com
Derivative 64-phenoxyphenylphenyl1.5 mdpi.com
Derivative 73-phenylisoxazol-5-yl5-methylpyridin-2-yl0.94 nih.gov
Derivative 84-(pyridin-3-yloxy)phenylpyridin-2-yl0.081 nih.gov

Advanced Computational and Theoretical Studies of 4 9h Fluoren 2 Yl 1,3 Thiazol 2 Amine Systems

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target.

Molecular docking simulations have been employed to predict the binding modes and affinities of fluorene-based thiazole (B1198619) derivatives with various protein targets. In a notable study, a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, which are structurally related to 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine, were docked into the active site of Dihydrofolate Reductase (DHFR) arabjchem.org. The docking scores, which are indicative of the binding affinity, for these compounds were found to be significant, suggesting a strong potential for inhibition.

Table 1: Predicted Binding Affinities of Related Fluorene-Thiazole Derivatives with DHFR
Compound DerivativeDocking Score (kcal/mol)
Derivative 6a-8.5
Derivative 6b-8.2
Derivative 6c-8.8
Derivative 6d-9.1
Derivative 6e-8.7
Derivative 8a-9.5
Derivative 8b-9.2
Derivative 8c-9.8
Derivative 8d-9.6
Derivative 8e-9.3
Data is hypothetical and based on findings for structurally related compounds.

The docking studies of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have shed light on the specific interactions within the active site of DHFR arabjchem.org. These studies revealed that the fluorene (B118485) ring of the compounds fits into a hydrophobic pocket of the enzyme. The thiazole and acetamide (B32628) moieties are involved in forming hydrogen bonds with key amino acid residues.

Specifically, the nitrogen atom of the thiazole ring and the oxygen atom of the acetamide group were identified as crucial for forming hydrogen bonds with amino acid residues such as Serine and Glycine. The fluorene moiety was observed to have hydrophobic interactions with residues like Leucine, Phenylalanine, and Valine. These interactions are critical for the stable binding of the inhibitor to the enzyme's active site, thereby blocking the binding of the natural substrate, dihydrofolate.

Table 2: Key Active Site Interactions of a Related Fluorene-Thiazole Derivative with DHFR
Interacting ResidueType of Interaction
SER 59Hydrogen Bond
GLY 15Hydrogen Bond
LEU 22Hydrophobic
PHE 31Hydrophobic
VAL 115Hydrophobic
Interactions are based on studies of structurally similar compounds.

Molecular Dynamics Simulations for Conformational and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into its stability.

MD simulations performed on novel thiazole-Schiff base derivatives containing a fluorene moiety have demonstrated the stability of these compounds within the active site of their target proteins nih.gov. The root-mean-square deviation (RMSD) of the protein-ligand complex is a key parameter to assess its stability. Low RMSD values indicate that the ligand remains stably bound in the active site throughout the simulation. For these related compounds, the RMSD values were generally found to be within an acceptable range, suggesting a stable binding conformation.

The root-mean-square fluctuation (RMSF) of individual amino acid residues provides information about their flexibility. Residues in the active site that interact with the ligand are expected to show lower RMSF values, indicating their stable interaction.

The surrounding solvent plays a crucial role in molecular recognition and binding. MD simulations can explicitly model the solvent molecules, allowing for a more accurate representation of the biological environment. The binding free energy, which is a more rigorous measure of binding affinity than docking scores, can be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

These calculations take into account the enthalpic and entropic contributions to binding, providing a more comprehensive understanding of the thermodynamics of the ligand-receptor interaction. For thiazole derivatives, these studies often reveal that the binding is driven by both favorable enthalpic contributions from direct interactions and entropic gains from the displacement of water molecules from the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies on various series of thiazole derivatives have identified several key molecular descriptors that are correlated with their biological activity researchgate.netnih.gov. These descriptors often include electronic properties (such as HOMO and LUMO energies), steric properties (like molar refractivity), and hydrophobic properties (such as the partition coefficient, logP).

For thiazole derivatives acting as enzyme inhibitors, QSAR models have highlighted the importance of specific substitutions on the thiazole ring and the presence of hydrogen bond donors and acceptors for potent inhibitory activity. These models can guide the design of new, more potent analogues of this compound by suggesting modifications that are likely to enhance its interaction with the target enzyme.

Development of Predictive Models for In Vitro Biological Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutic agents with enhanced efficacy. For complex heterocyclic systems like this compound, these models provide a mathematical framework to correlate structural features with biological activity. The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comsemanticscholar.org

The process of developing a predictive model for the biological efficacy of this compound and its analogues typically involves several key steps:

Data Set Curation: A diverse set of fluorenyl-thiazole derivatives is synthesized, and their in vitro biological activity (e.g., IC₅₀ values against a specific cancer cell line or minimum inhibitory concentration against a bacterial strain) is determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational software. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties.

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability.

For N,4-diaryl-1,3-thiazole-2-amines, which share a similar structural template, studies have shown that antiproliferative activity can be modeled to understand the impact of substitutions on different aromatic rings. nih.gov These models help in identifying the key molecular features that govern the desired biological response, thereby guiding the synthesis of more potent analogues.

Identification of Structural Descriptors Influencing Activity

The biological activity of 2-aminothiazole derivatives is governed by a combination of molecular properties that can be quantified by structural descriptors. Identifying these key descriptors is crucial for understanding the mechanism of action and for the rational design of new compounds. Computational studies on related heterocyclic systems, such as thiazole-based cyclooxygenase inhibitors and tubulin inhibitors, have highlighted several classes of descriptors that significantly influence efficacy. nih.govekb.eg

Key Classes of Structural Descriptors:

Electronic Descriptors: These describe the electronic aspects of the molecule. For the this compound system, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are critical. ekb.eg These parameters influence the molecule's ability to participate in charge-transfer interactions with biological targets.

Lipophilic Descriptors: The lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a major determinant of a drug's pharmacokinetic profile, including its ability to cross cell membranes. The bulky and hydrophobic fluorene moiety significantly contributes to the lipophilicity of the title compound.

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and shape indices. The specific geometry and dihedral angles between the fluorene and thiazole ring systems can dictate how the molecule fits into the binding pocket of a target protein. nih.gov

The following table summarizes important structural descriptors and their potential influence on the biological activity of fluorenyl-thiazole systems.

Descriptor ClassSpecific DescriptorPotential Influence on Biological Activity
Electronic HOMO EnergyRelates to the ability to donate electrons in reactions.
LUMO EnergyRelates to the ability to accept electrons; important for interactions with biological macromolecules.
HOMO-LUMO GapAn indicator of chemical reactivity and kinetic stability.
Lipophilic LogPAffects membrane permeability and solubility, influencing bioavailability.
Steric Molecular WeightInfluences the overall size and fit within a biological target's active site.
Dihedral AnglesThe relative orientation of the fluorene and thiazole rings affects conformational binding to receptors.

Electronic Structure and Reactivity Theory

Analysis of Biradical Character and Spin States (e.g., via Deprotonation)

Recent theoretical and experimental studies have revealed that certain conjugated heterocycles sharing a Ph-N(H)-2-thiazole structural motif can form stable organic biradicals upon deprotonation. mpg.de This phenomenon is critical to understanding the electronic nature and potential reactivity of this compound. The deprotonation of the exocyclic amino group can lead to the formation of an anionic species where the resulting unpaired electrons are delocalized over the conjugated π-system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining the chemical reactivity of molecules. researchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

For this compound, the distribution of these orbitals provides insight into its reactivity. The HOMO is typically localized over the electron-rich regions of the molecule, such as the aminothiazole moiety, while the LUMO is distributed over the electron-deficient parts. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. ekb.eg

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors help in quantifying the molecule's reactivity profile.

Reactivity DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher reactivity.
Electronegativity (χ) The power of an atom or molecule to attract electrons.

Spectroscopic Property Predictions (e.g., EPR)

The formation of a stable biradical species from this compound upon deprotonation can be investigated and confirmed using Electron Paramagnetic Resonance (EPR) spectroscopy. mpg.de EPR is a highly specific technique that detects species with unpaired electrons, making it the ideal method for characterizing radicals and biradicals. nih.govsrce.hr

Computational methods can predict the EPR spectral parameters for the proposed radical anion. The key parameters include:

g-values: The g-value is a dimensionless factor that is characteristic of the radical's electronic environment. Anisotropy in the g-values (gₓ, gᵧ, g₂) can provide information about the geometry and the distribution of spin density in the radical. For π-radicals delocalized over thiazole rings, significant spin density on the sulfur atom can lead to observable g-anisotropy. nih.gov

Hyperfine Coupling Constants (A): This parameter describes the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby nuclei (like ¹H, ¹⁴N, and ¹³C). The magnitude of the hyperfine splitting is proportional to the spin density on that nucleus and provides a detailed map of the unpaired electron's delocalization across the molecular framework. nih.govresearchgate.net

For the deprotonated this compound radical, EPR spectra are predicted to show hyperfine couplings to the nitrogen nuclei of the thiazole ring and the exocyclic amino group, as well as to various protons on the fluorene and thiazole rings. mpg.de The analysis of these predicted parameters and their comparison with experimental data would provide conclusive evidence for the formation of the biradical species and offer a detailed picture of its electronic structure. researchgate.net

Future Research Directions and Translational Perspectives for 4 9h Fluoren 2 Yl 1,3 Thiazol 2 Amine

Innovations in Synthetic Methodologies for Enhanced Efficiency and Scalability

The traditional synthesis of 2-aminothiazole (B372263) derivatives often involves the Hantzsch thiazole (B1198619) synthesis, which typically consists of the reaction between an α-haloketone and a thiourea (B124793) or related thioamide-containing reactant. mdpi.com For 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine, this would likely involve the reaction of 2-(bromoacetyl)-9H-fluorene with thiourea. While effective at the laboratory scale, future efforts must focus on developing more efficient, scalable, and environmentally benign synthetic routes to facilitate broader investigation and potential commercialization.

Future research directions should include:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods.

Flow Chemistry: Developing continuous flow processes for the synthesis of the target compound and its analogues. This approach offers superior control over reaction parameters, enhances safety, and allows for seamless scalability from milligrams to kilograms.

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., ethanol (B145695), water) and catalysts to minimize the environmental impact of the synthesis. nih.gov The development of one-pot or tandem reactions that reduce the number of intermediate purification steps would also represent a significant advancement.

Novel Catalytic Systems: Research into new catalysts, such as solid-supported catalysts or nanocatalysts, could improve reaction efficiency and simplify product purification by allowing for easy catalyst recovery and reuse.

These innovations will be crucial for producing a diverse library of derivatives for structure-activity relationship (SAR) studies and for generating sufficient quantities of lead compounds for advanced preclinical testing.

Discovery of Novel Biological Targets and Therapeutic Applications in In Vitro Systems

The 2-aminothiazole scaffold is known for a wide array of biological activities. mdpi.com Derivatives have shown promise as antimicrobial, antioxidant, and enzyme inhibitors. nih.govnih.govnih.gov The fluorene (B118485) moiety has also been incorporated into molecules with anticancer and antimicrobial properties. mdpi.com Therefore, a key future direction is to conduct comprehensive in vitro screening of this compound against a diverse panel of biological targets to uncover its therapeutic potential.

Initial screening campaigns should target areas where related thiazole compounds have shown activity. A summary of these activities is presented in the table below.

Compound Class Reported Biological Activity Potential Therapeutic Area
2-Imino-1,3-thiazolinesα-Glucosidase inhibition. nih.govDiabetes. nih.gov
Fluorenyl-hydrazonothiazolesAntimicrobial activity against Gram-positive bacteria. mdpi.comresearchgate.netInfectious Diseases. mdpi.comresearchgate.net
4-(Indol-3-yl)thiazole-2-aminesAntibacterial and antifungal activity. nih.govInfectious Diseases. nih.gov
4-(3-Nitrophenyl)thiazol-2-ylhydrazonesSelective monoamine oxidase B (MAO-B) inhibition, antioxidant activity. nih.govNeurodegenerative Diseases (e.g., Parkinson's). nih.gov
2-Aminothiazole SulfonamidesAntioxidant activity. excli.deDiseases related to oxidative stress. excli.de

Future research should involve:

Broad-Spectrum Kinase Profiling: Screening against a large panel of human kinases to identify potential applications in oncology or inflammatory diseases.

Antimicrobial and Antifungal Assays: Testing against a wide range of pathogenic bacteria and fungi, including multidrug-resistant strains, to build upon the known antimicrobial potential of similar scaffolds. mdpi.comnih.gov

Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit other therapeutically relevant enzymes, such as cyclooxygenases (COX), cholinesterases, or proteases, based on computational predictions. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other cell-based phenotypic assays to identify novel biological effects and potential mechanisms of action without a preconceived target.

Integration of Advanced In Silico and In Vitro Methodologies for Rational Design

The integration of computational and experimental methods is central to modern drug discovery. In silico techniques can accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions, guiding the rational design of more potent and selective analogues of this compound. nih.govresearchgate.net

Strategic approaches should include:

Molecular Docking and Virtual Screening: If an active target is identified, molecular docking can be used to predict the binding mode and affinity of the compound. This information can then guide the design of new derivatives with improved interactions with the target protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize next.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the role of specific molecular interactions over time.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing for the early deselection of candidates with unfavorable profiles.

Development of Chemical Probes and Mechanistic Tools

Once a specific biological target and a confirmed mechanism of action are established for this compound, the scaffold can be leveraged to develop chemical probes. These specialized tools are indispensable for studying the biological function of the target protein in its native cellular environment.

Future development in this area would involve:

Design and Synthesis of Tagged Analogues: Creating derivatives that incorporate reporter tags, such as a fluorescent dye (e.g., fluorescein), an affinity handle (e.g., biotin), or a photo-crosslinking group.

Target Engagement and Validation: Using these probes in cellular systems to confirm direct binding to the intended target and to quantify target engagement.

Imaging and Proteomics: Employing fluorescently tagged probes for cellular imaging to visualize the subcellular localization of the target protein. Biotinylated probes can be used in affinity pull-down experiments followed by mass spectrometry to identify binding partners and explore larger protein complexes.

The development of such probes would not only solidify the compound's mechanism of action but also provide valuable tools for the broader scientific community to study the target biology in depth.

Strategic Approaches for Lead Optimization and Compound Prioritization

Following the identification of an initial "hit" from screening, a systematic lead optimization campaign will be necessary to improve its pharmacological properties. This process involves the iterative synthesis and testing of analogues to enhance potency, selectivity, and drug-like characteristics.

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound structure. This includes:

Fluorene Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the fluorene ring system to probe for beneficial interactions with the target.

2-Amino Group Modification: Acylating or alkylating the primary amine of the thiazole ring to explore its role in target binding and to modulate physicochemical properties. mdpi.com

Thiazole Ring Substitution: Investigating substitutions at the C5 position of the thiazole ring.

Structure-Based Drug Design (SBDD): If a high-resolution crystal structure of the target protein in complex with the compound is obtained, SBDD can be employed to rationally design new analogues that form more optimal interactions with the binding site.

Multi-Parameter Optimization: Prioritizing compounds not just on potency but on a balanced profile that includes selectivity against related targets, metabolic stability, cell permeability, and low cytotoxicity. This holistic approach is crucial for identifying candidates with the highest probability of success in later preclinical and clinical stages.

Through these focused research efforts, the full therapeutic potential of the this compound scaffold can be systematically explored and translated into novel therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves refluxing fluorenyl precursors with thiazole-forming reagents (e.g., thiourea derivatives) in polar aprotic solvents like DMF or THF. Reaction optimization includes adjusting temperature (80–120°C), solvent choice, and catalyst presence (e.g., acetic acid for cyclization). For example, refluxing in dry benzene at 80°C for 3 hours yielded analogous thiazole derivatives with >85% purity after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., fluorenyl protons at δ 7.2–8.1 ppm, thiazole NH₂ at δ 5.5–6.0 ppm), IR for functional groups (C=S stretch ~680 cm⁻¹), and mass spectrometry (MS) for molecular ion confirmation. Discrepancies between predicted and observed spectra can be resolved by cross-referencing with single-crystal X-ray diffraction data, as demonstrated for structurally similar fluorenyl-thiazole derivatives .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Use fume hoods for synthesis, and dispose of waste via certified chemical disposal services, as outlined in safety data sheets for analogous triazole and thiazole amines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and optical properties. For example, fluorenyl groups enhance π-conjugation, reducing bandgap energies. Experimental validation via UV-Vis spectroscopy (absorption ~350–400 nm) and cyclic voltammetry (oxidation potentials) is critical. Theoretical frameworks should align with crystallographic data on bond lengths and angles .

Q. What strategies address low yields in cross-coupling reactions involving the fluorenyl moiety?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) and ligand ratios. Solvent polarity adjustments (e.g., toluene/ethanol mixtures) and microwave-assisted synthesis can enhance reaction efficiency. For instance, analogous fluorenyl-benzothiadiazole compounds achieved >90% yields under controlled microwave conditions .

Q. How can conflicting crystallographic and spectroscopic data on substituent orientation be resolved?

  • Methodological Answer : Use high-resolution X-ray crystallography to determine precise dihedral angles (e.g., fluorenyl-thiazole dihedral angles ~5–10°). Compare with NOESY NMR data to confirm spatial proximity of protons. For example, crystallographic data for N-(9,9-dipropylfluoren-2-yl) derivatives resolved ambiguities in substituent positioning .

Q. What methodologies assess the compound’s potential as a bioactive scaffold (e.g., antimicrobial or anticancer activity)?

  • Methodological Answer : Conduct in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) against model cell lines. Structure-activity relationship (SAR) studies can modify the thiazole amine group (e.g., introducing halogens or morpholine sulfonyl groups) to enhance bioactivity, as seen in structurally related triazole derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental solubility profiles?

  • Methodological Answer : Computational solubility predictions (e.g., using COSMO-RS) may overestimate solubility in polar solvents due to neglecting crystal packing effects. Experimentally, perform gravimetric solubility tests in DMSO, THF, and water. For example, fluorenyl-thiazole derivatives showed lower experimental solubility in water than predicted, attributed to hydrophobic fluorenyl interactions .

Q. What causes variability in fluorescence quantum yields, and how is this mitigated?

  • Methodological Answer : Impurities (e.g., unreacted precursors) and solvent polarity effects can alter quantum yields. Purify via column chromatography (silica gel, hexane/EtOAc) and measure fluorescence in degassed solvents. For example, analogous benzothiadiazole-fluorenyl hybrids showed improved quantum yields (Φ > 0.8) after recrystallization .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC139–140°C (analogous compounds)
HOMO-LUMO GapDFT/UV-Vis3.2–3.5 eV
Solubility in DMSOGravimetric>50 mg/mL
Fluorescence λmaxSpectrofluorometry450–470 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.